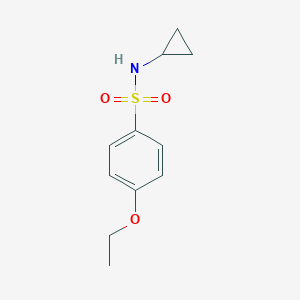![molecular formula C16H16N2O4S B296456 N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B296456.png)
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly known as Sulfamethoxazole, which is an antibiotic used to treat bacterial infections. The compound has a wide range of applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves the inhibition of bacterial and fungal dihydropteroate synthase, which is an enzyme involved in the biosynthesis of folate. The inhibition of this enzyme leads to the depletion of folate levels in bacteria and fungi, which ultimately results in the inhibition of their growth and replication.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to have a broad spectrum of antibacterial and antifungal activity. It has been used to treat a wide range of bacterial and fungal infections. The compound has also been shown to have low toxicity levels in humans and animals, making it a safe and effective drug.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It has a high potency against a wide range of bacteria and fungi, making it a useful reference compound in the development of new antibiotics and antifungal agents. The compound is also relatively easy to synthesize and has good stability. However, the compound has limitations in terms of solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide. One area of research could focus on the development of new analogs of the compound with improved solubility and efficacy. Another area of research could focus on the use of the compound in combination with other antibiotics or antifungal agents to overcome drug resistance mechanisms. Additionally, the compound could be studied for its potential use in other applications, such as cancer treatment or as a pesticide.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves the reaction of 4-(cyanomethyl)benzenesulfonamide with 3,4-dimethoxybenzaldehyde in the presence of a base. The reaction yields the final product in good yield and purity.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been extensively used in scientific research due to its antibacterial and antifungal properties. It has been used as a reference compound in the development of new antibiotics and antifungal agents. The compound has also been used in the study of drug resistance mechanisms in bacteria and fungi.
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15-8-7-14(11-16(15)22-2)23(19,20)18-13-5-3-12(4-6-13)9-10-17/h3-8,11,18H,9H2,1-2H3 |
Clé InChI |
WMOGXDHRNMXQBB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296373.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296374.png)
![N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B296376.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296386.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(2-methylbenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296389.png)
![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B296399.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B296400.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B296401.png)